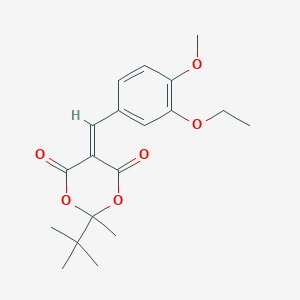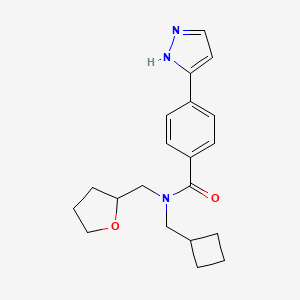![molecular formula C14H16N4O6 B5608068 2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)
2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving morpholine or similar structures often includes condensation reactions, cyclization, and the use of specific reagents to achieve desired scaffolds. For instance, the synthesis of 1-acylthiosemicarbazides and their derivatives, which share structural motifs with the compound , involves condensation of specific acetates with hydrazine hydrate, followed by reactions with substituted isothiocyanates and orthophosphoric acid for cyclization into desired rings (Salgın-Gökşen et al., 2007). These methodologies can be relevant to synthesizing similar complex compounds.
Molecular Structure Analysis
X-ray diffraction analysis and spectroscopic methods are pivotal in elucidating the molecular structure of complex compounds. Studies on amino and nitro derivatives of benzene with morpholine components reveal that morpholine rings are twisted, showing little to no conjugation with the benzene ring, highlighting the importance of structural analysis in understanding the reactivity and properties of such molecules (Kovalevsky et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of compounds containing morpholine and hydrazide functionalities involves various nucleophilic and electrophilic reactions. For example, the reaction of acetohydrazides with substituted benzaldehydes to form azomethines showcases the versatility and reactivity of such compounds, allowing for the synthesis of a wide range of derivatives with potential biological activities (Saeed et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can significantly influence their chemical reactivity and potential applications. The crystal structure of similar compounds, determined through X-ray crystallography, often reveals intricate hydrogen bonding patterns and molecular conformations that are crucial for understanding their physical behavior (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of research on complex molecules. Studies on the addition reactions of ethyl 3-morpholino(piperidino)-crotonates to nitro-chromenes highlight the regio- and stereoselective nature of these reactions, leading to the synthesis of new compounds with defined configurations (Korotaev et al., 2015).
properties
IUPAC Name |
2-morpholin-4-yl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6/c19-14(8-17-1-3-22-4-2-17)16-15-7-10-5-12-13(24-9-23-12)6-11(10)18(20)21/h5-7H,1-4,8-9H2,(H,16,19)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDJGVPROKRKA-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(1-benzothien-5-ylcarbonyl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5607990.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5607998.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5608009.png)
![3-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5608012.png)
![isopropyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5608016.png)
![3-[(2-fluorobenzyl)oxy]-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5608017.png)

![ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5608042.png)
![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)

![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5608081.png)
![3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608089.png)
